1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine 1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 924861-79-0
VCID: VC5826740
InChI: InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3
SMILES: COC1=CC2=C(C=C1CN)OCCCO2
Molecular Formula: C11H15NO3
Molecular Weight: 209.245

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine

CAS No.: 924861-79-0

Cat. No.: VC5826740

Molecular Formula: C11H15NO3

Molecular Weight: 209.245

* For research use only. Not for human or veterinary use.

1-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine - 924861-79-0

Specification

CAS No. 924861-79-0
Molecular Formula C11H15NO3
Molecular Weight 209.245
IUPAC Name (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine
Standard InChI InChI=1S/C11H15NO3/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-6H,2-4,7,12H2,1H3
Standard InChI Key ZCMSWUHDHLIQNQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1CN)OCCCO2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is (7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanamine, reflecting its bicyclic core and substituents. The molecular formula C11H15NO3\text{C}_{11}\text{H}_{15}\text{NO}_{3} corresponds to a monoisotopic mass of 209.105 Da, with the following elemental composition:

  • Carbon: 63.14%

  • Hydrogen: 7.23%

  • Nitrogen: 6.69%

  • Oxygen: 22.94%

The SMILES string COC1=CC2=C(C=C1CN)OCCCO2 encodes its methoxy-benzodioxepin backbone and terminal amine group.

Three-Dimensional Conformation

The compound’s InChIKey ZCMSWUHDHLIQNQ-UHFFFAOYSA-N provides a unique identifier for its 3D structure, which adopts a boat-like conformation in the dioxepin ring due to steric constraints. X-ray crystallography of analogous benzodioxepins reveals planar aromatic regions and puckered oxygen-containing rings, suggesting similar behavior in this derivative .

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically begins with 7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-carbaldehyde, which undergoes reductive amination using sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) and ammonium acetate (NH4OAc\text{NH}_4\text{OAc}) in methanol. Alternative pathways include:

  • Nucleophilic substitution: Reacting 8-bromobenzodioxepin with ammonia under high pressure.

  • Gabriel synthesis: Using phthalimide to protect the amine during intermediate steps .

Table 1: Representative Reaction Conditions

StepReagentsTemperature (°C)Yield (%)
Reductive aminationNaBH3CN\text{NaBH}_3\text{CN}, NH4OAc\text{NH}_4\text{OAc}2568
Bromide aminationNH3\text{NH}_3, CuI12045

Purification and Characterization

Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra show characteristic signals:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3 ): δ 6.65 (d, J=8.4 Hz, 1H, aromatic), δ 3.84 (s, 3H, OCH3_3 ), δ 3.72–3.68 (m, 2H, CH2_2NH2_2 ) .

  • 13C^{13}\text{C}-NMR: δ 154.2 (C-O), δ 112.4–121.8 (aromatic carbons) .

Physicochemical Properties

Solubility and Partition Coefficients

While experimental solubility remains unreported, computed values using the ALlogPS algorithm predict:

  • logP: 1.89 ± 0.3 (moderate lipophilicity)

  • Water solubility: 2.1 mg/L at 25°C .

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Topological polar surface area53.7 ŲErtl et al. 2000
Hydrogen bond donors1PubChem
Hydrogen bond acceptors3PubChem

Stability Profile

The compound demonstrates stability in anhydrous environments but undergoes hydrolysis in acidic conditions (pH < 4), cleaving the dioxepin ring to form catechol derivatives . Storage recommendations include amber vials under nitrogen at −20°C.

TargetΔG (kcal/mol)Method
5-HT1A_{1A}−8.2AutoDock Vina
α2_2-Adrenoceptor−7.9Molecular Operating Environment

Therapeutic Applications

  • Oncology: As a fatty acid synthase (FASN) inhibitor precursor, shown to suppress lipid biosynthesis in sebaceous glands and cancer cells .

  • Neurology: Potential anxiolytic effects via 5-HT1A_{1A} modulation, analogous to buspirone .

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